Ceftaroline Fosamil hydrate

Penicillin-binding protein 2a MRSA β-lactam resistance

Select Ceftaroline fosamil hydrate as your gold-standard anti-MRSA research compound. It uniquely binds PBP2a (IC50 0.7 µM) at >1000-fold higher affinity versus ceftriaxone, achieving a >99.9% PTA at MIC90 1 mg/L. Its low protein binding (<20%) and predictable PK simplify PK/PD modeling, with no generic available and patent protection to 2030–2031.

Molecular Formula C24H27N8O11PS4
Molecular Weight 762.8 g/mol
CAS No. 400827-55-6
Cat. No. B3135431
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCeftaroline Fosamil hydrate
CAS400827-55-6
Molecular FormulaC24H27N8O11PS4
Molecular Weight762.8 g/mol
Structural Identifiers
SMILESCCON=C(C1=NSC(=N1)NP(=O)(O)O)C(=O)NC2C3N(C2=O)C(=C(CS3)SC4=NC(=CS4)C5=CC=[N+](C=C5)C)C(=O)[O-].CC(=O)O.O
InChIInChI=1S/C22H21N8O8PS4.C2H4O2.H2O/c1-3-38-26-13(16-25-21(43-28-16)27-39(35,36)37)17(31)24-14-18(32)30-15(20(33)34)12(9-40-19(14)30)42-22-23-11(8-41-22)10-4-6-29(2)7-5-10;1-2(3)4;/h4-8,14,19H,3,9H2,1-2H3,(H4-,24,25,27,28,31,33,34,35,36,37);1H3,(H,3,4);1H2/b26-13-;;/t14-,19-;;/m1../s1
InChIKeyKRWPPVCZNGQQHZ-IINIBMQSSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility>100 mg/ml

Ceftaroline Fosamil Hydrate (CAS 400827-55-6): Fifth-Generation Cephalosporin Prodrug for MRSA and Resistant Gram-Positive Infections


Ceftaroline fosamil hydrate (CAS 400827-55-6) is a water-soluble N-phosphono prodrug of ceftaroline, a fifth-generation cephalosporin antibiotic. Upon intravenous administration, it undergoes rapid hydrolysis by plasma phosphatases to release the active metabolite ceftaroline [1]. Ceftaroline exhibits broad-spectrum bactericidal activity against Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Streptococcus pneumoniae, while retaining activity against common Gram-negative organisms [2]. Its mechanism of action involves binding to essential penicillin-binding proteins (PBPs) and inhibiting bacterial cell wall synthesis [3].

Why Ceftaroline Fosamil Hydrate Cannot Be Substituted with Other Cephalosporins or Anti-MRSA Agents


Ceftaroline fosamil hydrate cannot be interchanged with other β-lactams or anti-MRSA agents due to its unique pharmacophore that enables high-affinity binding to PBP2a, the altered penicillin-binding protein conferring methicillin resistance in MRSA. Older cephalosporins (e.g., ceftriaxone, cefepime) lack this binding capability and are clinically ineffective against MRSA [1]. Even among newer anti-MRSA cephalosporins like ceftobiprole, differences in pharmacokinetics, tissue penetration, and clinical outcomes preclude direct substitution without dose adjustment and therapeutic monitoring [2]. Furthermore, ceftaroline's low plasma protein binding (<20%) and predictable PK profile differentiate it from highly protein-bound alternatives like ceftriaxone (∼95% bound), impacting free drug concentrations at infection sites [3]. Generic substitution of Teflaro® (ceftaroline fosamil) is currently unavailable in the United States, with patent protection extending to 2030–2031 [4].

Quantitative Differentiation Evidence for Ceftaroline Fosamil Hydrate: Comparator-Based Performance Data


PBP2a Binding Affinity: Ceftaroline Demonstrates ~1000-Fold Greater Affinity than Ceftriaxone for MRSA-Specific PBP2a

Ceftaroline exhibits uniquely high binding affinity for PBP2a, the penicillin-binding protein responsible for methicillin resistance in MRSA. The binding affinity of ceftaroline for PBP2a was approximately 300-fold greater than that of imipenem and over 1000-fold greater than that of ceftriaxone [1]. This high-affinity binding correlates with reduced MIC values against MRSA and explains why ceftaroline, unlike ceftriaxone and other earlier cephalosporins, retains clinical efficacy against MRSA infections [2].

Penicillin-binding protein 2a MRSA β-lactam resistance affinity comparison

In Vitro Potency Against MRSA: Ceftaroline MIC90 of 1–2 mg/L vs. Ceftriaxone MIC90 >32 mg/L (≥16-Fold Superior Activity)

Ceftaroline demonstrates potent in vitro activity against MRSA, with MIC90 values ranging from 1 to 2 mg/L across large surveillance collections [1]. In direct comparison, ceftaroline is ≥16-fold more potent against MRSA than ceftriaxone (MIC90 2 mg/L vs. >32 mg/L) and 64-fold more potent when tested against community-acquired MRSA clinical strains (152 isolates from 47 U.S. medical centers) [2][3]. Against MRSA isolates from pyogenic infections, ceftaroline exhibited an MIC50 of 0.38 μg/mL and MIC90 of 0.5 μg/mL, comparable to vancomycin (MIC50 0.5 μg/mL, MIC90 0.75 μg/mL) and superior to linezolid (MIC50 1 μg/mL, MIC90 1.5 μg/mL) [4].

MRSA MIC90 antimicrobial susceptibility comparative potency

PK/PD Target Attainment: Ceftaroline Achieves >99.9% PTA at MIC90 vs. <90% for Vancomycin, Daptomycin, Linezolid, and Ceftriaxone

In a comparative PK/PD modeling study of patients with complicated skin and soft tissue infections (cSSTI), ceftaroline fosamil achieved probability of target attainment (PTA) >99.9% for both bacteriostatic and bactericidal targets at the S. aureus MIC90 of 1 mg/L [1]. In contrast, vancomycin, daptomycin, linezolid, and ceftriaxone all failed to achieve PTAs >90% at either bacteriostatic or bactericidal targets, even when clinical doses were increased beyond recommended levels [1]. A population PK modeling study further demonstrated that ceftaroline fosamil achieved higher overall PTA rates than levofloxacin and ceftriaxone, particularly against S. aureus [2].

pharmacokinetics/pharmacodynamics probability of target attainment cSSTI S. aureus

Bactericidal Activity Against Ceftriaxone-Resistant S. pneumoniae: Sustained ≥3-Log Kill at 96 Hours vs. No Bactericidal Activity by Ceftriaxone

In an in vitro 96-hour pharmacokinetic/pharmacodynamic model simulating human dosing (ceftaroline 600 mg q12h vs. ceftriaxone 1 g q24h), ceftaroline demonstrated sustained bactericidal activity (≥3 log10 CFU/mL decrease) against three ceftriaxone-resistant S. pneumoniae clinical isolates, whereas ceftriaxone failed to achieve bactericidal kill [1]. Against isolate SP211, ceftaroline achieved a −5.91 log10 CFU/mL reduction at 96 h (P ≤ 0.002 vs. ceftriaxone); against SP90, −5.26 log10 CFU/mL (P ≤ 0.008); and against SP1466, −5.14 log10 CFU/mL (P ≤ 0.042) [1].

Streptococcus pneumoniae drug-resistant bactericidal activity PK/PD model

Plasma Protein Binding: Ceftaroline <20% Bound vs. Ceftriaxone ∼95% Bound, Maximizing Free Drug at Infection Site

Ceftaroline exhibits minimal plasma protein binding (<20%), with reported values of 19%, 1%, and 7% bound at ceftaroline concentrations of 5, 50, and 150 mg/L, respectively [1][2]. This contrasts sharply with ceftriaxone, which demonstrates approximately 95% plasma protein binding [3]. The clinical significance of this difference lies in the free (unbound) drug fraction available for tissue penetration and antimicrobial activity; high protein binding can reduce the pharmacodynamically active free drug concentration, particularly at infection sites with lower protein content or in hypoalbuminemic patients.

plasma protein binding free drug concentration pharmacokinetics comparative

Clinical Cure Rates in Phase III cSSSI Trials: Ceftaroline 96.7% Microbiologically Evaluable Cure Rate vs. Vancomycin plus Aztreonam

In two identical Phase III clinical trials (CANVAS 1 and 2) evaluating ceftaroline fosamil 600 mg q12h for complicated skin and skin structure infections (cSSSIs), the microbiologically evaluable cure rate was 96.7%, which was non-inferior to vancomycin 1 g q12h plus aztreonam 1 g q8h [1]. Monte Carlo simulation demonstrated high expected target attainment rates (>97%), and clinical trial data showed clinically evaluable cure rates that were highly concordant with pharmacodynamic analyses [2]. Ceftaroline fosamil was also shown to be superior to ceftriaxone for treatment of Asian patients with PORT risk class III–IV community-acquired pneumonia in a randomized controlled Phase III trial [3].

clinical trial cure rate cSSSI vancomycin non-inferiority

Procurement-Driven Application Scenarios for Ceftaroline Fosamil Hydrate


Clinical Infectious Disease Research: MRSA and Multidrug-Resistant S. pneumoniae Therapeutic Studies

Based on the >1000-fold higher PBP2a binding affinity versus ceftriaxone [1] and MIC90 of 1–2 mg/L against MRSA (≥16-fold more potent than ceftriaxone) [2], ceftaroline fosamil hydrate is an essential research compound for investigators studying treatment strategies for MRSA infections, including bacteremia, pneumonia, and complicated skin and soft tissue infections. Its unique activity against ceftriaxone-resistant S. pneumoniae (sustained −5.91 to −5.14 log10 CFU/mL bactericidal kill at 96 h) [3] makes it a critical reference agent for studies addressing drug-resistant respiratory pathogens.

Pharmaceutical Development: Comparator for Novel Anti-MRSA β-Lactam and β-Lactamase Inhibitor Combination Studies

The compound's high-affinity PBP2a binding (IC50 = 0.7 μM) [1] and robust clinical cure rates (96.7% microbiologically evaluable cure rate in cSSSI trials) [4] establish ceftaroline fosamil hydrate as the gold-standard comparator for preclinical and clinical development of next-generation anti-MRSA cephalosporins, β-lactamase inhibitor combinations, and novel PBP2a-targeting agents. Its low protein binding (<20%) [5] and predictable linear PK profile simplify PK/PD modeling in comparative studies.

PK/PD Modeling and Pharmacometric Research: Benchmark for Target Attainment Analyses

Ceftaroline fosamil hydrate's >99.9% probability of target attainment (PTA) at the S. aureus MIC90 of 1 mg/L—significantly outperforming vancomycin, daptomycin, linezolid, and ceftriaxone, which all achieve <90% PTA [6]—positions this compound as a benchmark for PK/PD modeling and Monte Carlo simulation studies evaluating antimicrobial dosing strategies. Its low protein binding and primarily renal excretion make it an ideal model compound for understanding β-lactam PK/PD relationships.

Institutional Formulary Evaluation and Procurement: MRSA Coverage with Gram-Negative Spectrum

For hospital formulary committees and procurement specialists evaluating anti-MRSA agents, ceftaroline fosamil hydrate offers a differentiated profile: monotherapy coverage of MRSA (MIC90 1–2 mg/L) [2] plus common Gram-negative pathogens (E. coli, K. pneumoniae) [7] without the nephrotoxicity concerns associated with vancomycin. With no generic currently available and patent protection extending to 2030–2031 [8], procurement planning requires sourcing from authorized suppliers of Teflaro® or approved research-grade material.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ceftaroline Fosamil hydrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.